N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide: is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a brominated phenyl group, a trifluoromethyl group, and a benzothiadiazine ring. These structural features contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Chan–Lam coupling reaction, which is used to form carbon-nitrogen bonds by reacting aryl boronate derivatives with nitrogen-containing substrates such as amines and amides . This reaction is performed under mild conditions and offers good functional group tolerance.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield amines or other reduced products.
Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology: In biological research, N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological pathways.
Medicine: The compound has potential therapeutic applications due to its ability to modulate biological targets. It is investigated for its efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, this compound is used in the development of advanced materials with unique properties. Its incorporation into polymers and coatings can enhance their performance and durability.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
- N-(4-bromo-3-methylphenyl)-3-(trifluoromethyl)benzamide
- N-(4-bromo-3-methylphenyl)-2-((4-fluorophenyl)thio)acetamide
Comparison: Compared to similar compounds, N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide stands out due to its unique benzothiadiazine ring structure. This feature imparts distinct chemical properties and reactivity, making it more versatile for various applications in research and industry.
Biological Activity
N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by the presence of a benzothiadiazine core, which is known for various biological activities. The molecular formula is C26H28BrF4N3O4 with a molecular weight of 602.4 g/mol.
Key Structural Features
- Bromine and Trifluoromethyl Substituents : These groups enhance lipophilicity and bioactivity.
- Dioxo Group : Contributes to the compound's reactivity and interaction with biological targets.
Antimicrobial Activity
Research indicates that derivatives of benzothiadiazine compounds often exhibit significant antimicrobial properties. For instance:
- Mechanism : The presence of electron-withdrawing groups (like trifluoromethyl) enhances interaction with microbial enzymes.
- Case Study : A study demonstrated that similar compounds showed effective inhibition against various Gram-positive and Gram-negative bacteria, suggesting potential for treating infections caused by resistant strains .
Anti-inflammatory Effects
Compounds in this class have shown promising anti-inflammatory activities:
- Mechanism : They may inhibit the production of pro-inflammatory cytokines and modulate pathways like NF-kB.
- Research Findings : In vitro studies revealed that derivatives could reduce inflammation markers in cell lines stimulated by lipopolysaccharides (LPS) .
Anticancer Potential
The anticancer activity of benzothiadiazine derivatives has been explored extensively:
- Mechanism : These compounds may induce apoptosis in cancer cells through the activation of caspases.
- Case Study : Specific analogs demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells .
Data Table: Summary of Biological Activities
Activity Type | Mechanism of Action | Reference |
---|---|---|
Antimicrobial | Inhibition of microbial enzymes | |
Anti-inflammatory | Modulation of NF-kB pathway | |
Anticancer | Induction of apoptosis via caspase activation |
Research Findings
Several studies have highlighted the multifaceted biological activities associated with this compound:
- Antimicrobial Studies : Various analogs were tested against MRSA, showing promising results with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
- Anti-inflammatory Mechanisms : Investigations into the signaling pathways revealed that these compounds could significantly lower TNF-alpha levels in stimulated macrophages .
- Cytotoxicity Assays : In vitro assays indicated that certain derivatives exhibited IC50 values in the low micromolar range against multiple cancer cell lines, suggesting strong potential for further development as anticancer agents .
Properties
IUPAC Name |
N-(4-bromo-3-methylphenyl)-1,1-dioxo-6-(trifluoromethyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrF3N3O3S/c1-8-6-10(3-4-11(8)17)21-15(24)14-22-12-7-9(16(18,19)20)2-5-13(12)27(25,26)23-14/h2-7,14,22-23H,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHSURIXLLNUJLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2NC3=C(C=CC(=C3)C(F)(F)F)S(=O)(=O)N2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrF3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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